molecular formula C9H7F3INO2 B15204882 Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

Cat. No.: B15204882
M. Wt: 345.06 g/mol
InChI Key: AWOVQLOLOOMIHM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3INO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate typically involves multiple steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound .

Scientific Research Applications

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances its stability and binding affinity in biological systems .

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)5-2-4(13)3-6(7(5)14)9(10,11)12/h2-3H,14H2,1H3

InChI Key

AWOVQLOLOOMIHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)C(F)(F)F)N

Origin of Product

United States

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